molecular formula C7H10N2 B138663 (4-Methylpyridin-2-yl)methanamine CAS No. 129768-95-2

(4-Methylpyridin-2-yl)methanamine

Cat. No.: B138663
CAS No.: 129768-95-2
M. Wt: 122.17 g/mol
InChI Key: QVDFBCYBLHPIOI-UHFFFAOYSA-N
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Description

(4-Methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, featuring a methyl group at the 4-position and a methanamine group at the 2-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (4-Methylpyridin-2-yl)methanamine involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl-4-methylpyridine
  • 4-Methyl-2-pyridinemethanamine
  • 2-(Aminomethyl)-4-picoline

Uniqueness

(4-Methylpyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

(4-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDFBCYBLHPIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569006
Record name 1-(4-Methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129768-95-2
Record name 1-(4-Methylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylpyridin-2-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Cyano 4-methylpyridine in MeOH (35 ml) and concentrated HCl (1 ml) was stirred under a H2 balloon for 14 hours. The reaction mixture was filtered and concentrated. The pH was adjusted to 12 by the addition of aq sodium hydroxide. The resulting reaction mixture was extracted with dichloromethane several times. Concentration of the solvent gave the crude title compound, which was used in the next step without further purification.
Quantity
0 (± 1) mol
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35 mL
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1 mL
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Synthesis routes and methods II

Procedure details

g 2 (0.0169 moles) of 2-cyano-4-methyl pyridine [J. Am. Chem. Soc. 78, 5842-5843 (1956)] dissolved in 400 ml of methanol containing 12% W/W of ammonia, were hydrogenated on 2 g of Ni-Raney at room temperature and 20 psi, until the theoretical amount of hydrogen was consumed.
[Compound]
Name
2
Quantity
0.0169 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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400 mL
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0 (± 1) mol
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylpyridin-2-yl)methanamine
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Reactant of Route 6
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